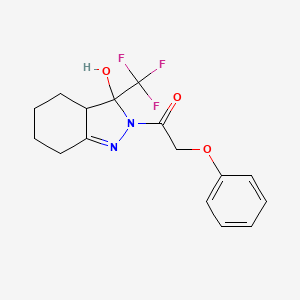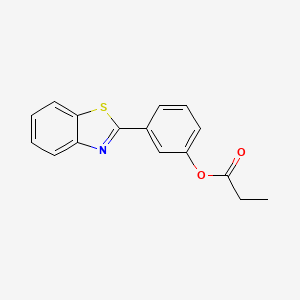
3-(1,3-benzothiazol-2-yl)phenyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-yl)phenyl propionate, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BBP is a synthetic compound that belongs to the family of benzothiazole derivatives. It has been extensively studied for its potential use as a fluorescent probe, enzyme inhibitor, and as a drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-yl)phenyl propionate is not fully understood. However, it is believed that this compound binds to the active site of enzymes and inhibits their activity. This compound also binds to metal ions and forms chelates, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress.
实验室实验的优点和局限性
3-(1,3-benzothiazol-2-yl)phenyl propionate has several advantages for use in lab experiments. It is a highly sensitive and selective fluorescent probe, which can detect metal ions in low concentrations. This compound is also easy to synthesize and has a long shelf life. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the use of 3-(1,3-benzothiazol-2-yl)phenyl propionate in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which could improve cognitive function in patients with Alzheimer's disease. Another potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. This compound could be modified to improve its selectivity and sensitivity for specific metal ions. Additionally, this compound could be used in the development of new materials for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs).
合成方法
3-(1,3-benzothiazol-2-yl)phenyl propionate can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 3-bromopropionic acid, followed by esterification with ethanol. Other methods include the reaction of 2-aminobenzothiazole with propionic anhydride, followed by hydrolysis with sodium hydroxide.
科学研究应用
3-(1,3-benzothiazol-2-yl)phenyl propionate has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe to detect metal ions, such as copper, zinc, and iron, in biological systems. This compound has also been used as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-15(18)19-12-7-5-6-11(10-12)16-17-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXIKNPXIGMXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033213.png)
![2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5033215.png)
![(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5033228.png)
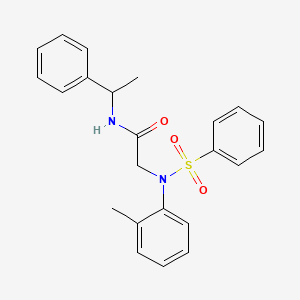
![5-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5033235.png)
![propyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5033242.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5033249.png)
![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B5033265.png)
![ethyl 1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5033272.png)
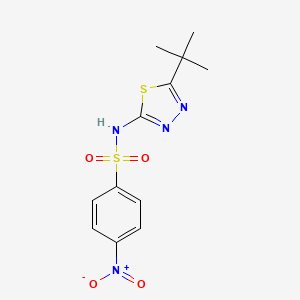
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033282.png)
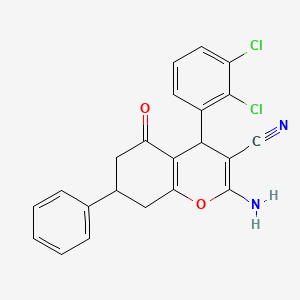
![ethyl 7-cyclopropyl-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033308.png)
